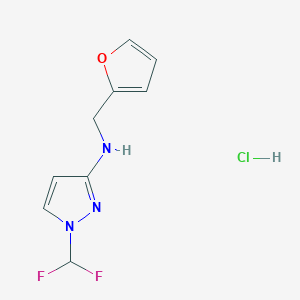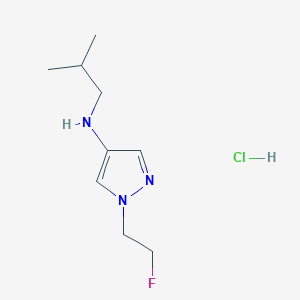
4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester is a chemical compound with significant applications in various fields This compound is known for its unique structure, which includes a thienyl ester group and a chlorinated carbonochloridic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester typically involves the reaction of 4-chlorotetrahydro-1,1-dioxido-3-thiophene with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Reaction with Phosgene: The starting material, 4-chlorotetrahydro-1,1-dioxido-3-thiophene, is reacted with phosgene in the presence of a base such as pyridine to form the ester.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems helps in maintaining the reaction conditions and improving the yield of the product.
Chemical Reactions Analysis
Types of Reactions
Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the ester group under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used depending on the desired transformation.
Major Products Formed
Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of the corresponding acid and alcohol.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Scientific Research Applications
Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester involves its reactivity towards nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Carbonochloridic acid, ethyl ester: Similar in structure but with an ethyl group instead of the thienyl group.
Carbonochloridic acid, phenyl ester: Contains a phenyl group, making it more aromatic and less reactive compared to the thienyl ester.
Uniqueness
Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester is unique due to the presence of the thienyl group, which imparts specific reactivity and properties. This makes it suitable for specialized applications in organic synthesis and pharmaceuticals.
Properties
CAS No. |
77691-77-1 |
|---|---|
Molecular Formula |
C5H6Cl2O4S |
Molecular Weight |
233.07 g/mol |
IUPAC Name |
(4-chloro-1,1-dioxothiolan-3-yl) carbonochloridate |
InChI |
InChI=1S/C5H6Cl2O4S/c6-3-1-12(9,10)2-4(3)11-5(7)8/h3-4H,1-2H2 |
InChI Key |
NUSRJDVLUBSGPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B15112632.png)
![3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol](/img/structure/B15112639.png)

![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15112649.png)

![2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B15112662.png)
![2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B15112669.png)
![5-(3-Chlorophenyl)-10-phenyl-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B15112676.png)
![4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112682.png)
![2-Methoxy-5-[2-[4-(3-phenylpropyl)-1-piperazinyl]ethyl]phenol dihydrochloride](/img/structure/B15112684.png)

![5-Ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15112692.png)


